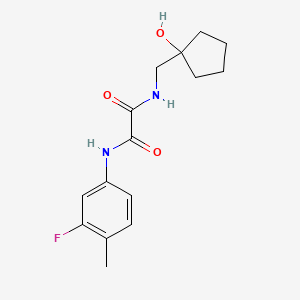
N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-fluoro-4-methylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, with a CAS number of 1219903-35-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19FN2O3
- Molecular Weight : 294.32 g/mol
- Structure : The compound features a fluorinated aromatic ring, a cyclopentyl moiety, and an oxalamide functional group, which may contribute to its biological properties.
In Vitro Studies
In vitro studies on related compounds suggest that this compound may exhibit:
- Cytotoxicity : Assessment of cytotoxic effects on various cancer cell lines could provide insights into its potential as an anticancer agent.
- Cell Line Testing : For instance, testing against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines may reveal dose-dependent effects on cell viability.
In Vivo Studies
While specific in vivo studies for this compound are scarce, related compounds have shown promising results:
- Tumor Growth Inhibition : Animal models treated with similar oxalamide compounds exhibited significant reductions in tumor size and improved survival rates .
- Inflammation Reduction : Inflammatory markers were notably decreased in animal models treated with structurally related compounds, indicating potential therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies involving related compounds provide context for the expected biological activity of this compound:
-
Study on Anticancer Properties :
- A study evaluating the efficacy of oxalamide derivatives showed a marked decrease in tumor growth in xenograft models when treated with these compounds.
- Results indicated that the mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
-
Neuroprotection Study :
- Research involving neuroprotective agents similar to this compound demonstrated reduced neuronal apoptosis in models of oxidative stress.
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-10-4-5-11(8-12(10)16)18-14(20)13(19)17-9-15(21)6-2-3-7-15/h4-5,8,21H,2-3,6-7,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLHJJQMBFYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














